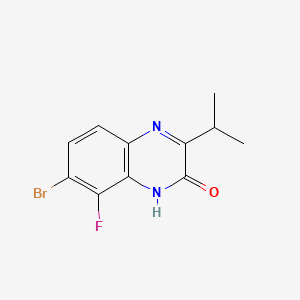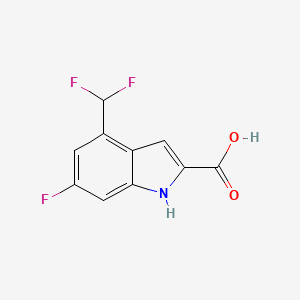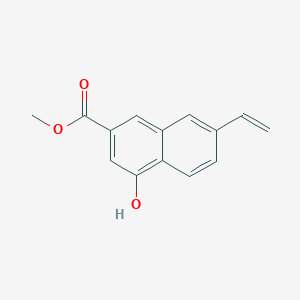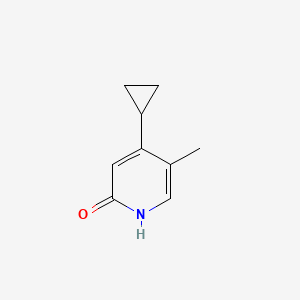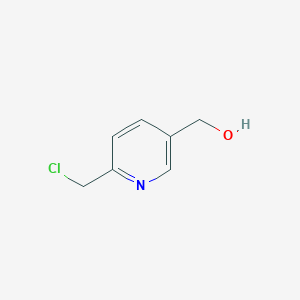
(6-(Chloromethyl)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Chloromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloromethyl group at the 6th position and a hydroxymethyl group at the 3rd position on the pyridine ring. It is typically a colorless to pale yellow solid that is soluble in water, alcohol, and ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Chloromethyl)pyridin-3-yl)methanol can be achieved through several methods. One common approach involves the chloromethylation of 3-hydroxymethylpyridine. This reaction typically uses formaldehyde and hydrochloric acid as reagents under acidic conditions . Another method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Chloromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 6-(Chloromethyl)pyridine-3-carboxaldehyde or 6-(Chloromethyl)pyridine-3-carboxylic acid.
Reduction: 6-Methylpyridin-3-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-(Chloromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-(Chloromethyl)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in the activity of enzymes or the expression of genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methylpyridin-3-yl)methanol: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
(6-(Bromomethyl)pyridin-3-yl)methanol: Similar in structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and the types of reactions it undergoes.
(6-(Hydroxymethyl)pyridin-3-yl)methanol: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
(6-(Chloromethyl)pyridin-3-yl)methanol is unique due to the presence of both a chloromethyl and a hydroxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H8ClNO |
|---|---|
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
[6-(chloromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H8ClNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5H2 |
Clé InChI |
CQTLBXLNMBCWJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CO)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


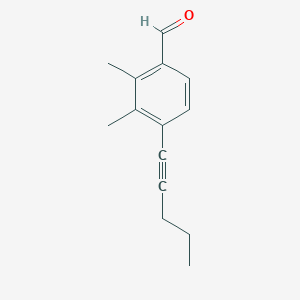

![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)

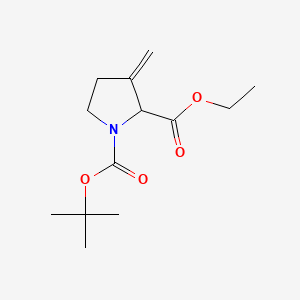
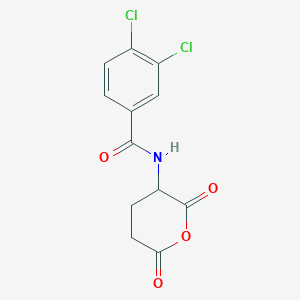
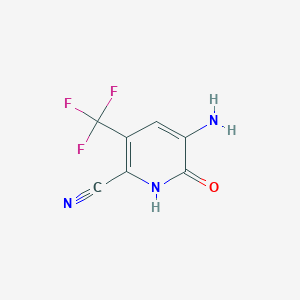

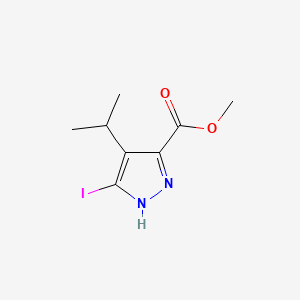
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)
